methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

HSP90 inhibition Medicinal chemistry Ester prodrug strategy

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate (CAS 306280-10-4) is a diarylpyrazole derivative specifically claimed in HSP90 modulator patent families as compound 3-(2-hydroxy-4-methoxyphenyl)-4-(4-methoxycarbonylphenoxy)-1H-pyrazole. Its molecular architecture combines a 2-hydroxy-4-methoxyphenyl ring at the pyrazole C-3 position, a 4-methoxycarbonylphenoxy (methyl terephthalate-like) substituent at the C-4 position, and an unsubstituted pyrazole NH, resulting in a formula of C₁₈H₁₆N₂O₅ and a molecular weight of 340.33 g/mol.

Molecular Formula C18H16N2O5
Molecular Weight 340.335
CAS No. 306280-10-4
Cat. No. B2448599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
CAS306280-10-4
Molecular FormulaC18H16N2O5
Molecular Weight340.335
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O
InChIInChI=1S/C18H16N2O5/c1-23-13-7-8-14(15(21)9-13)17-16(10-19-20-17)25-12-5-3-11(4-6-12)18(22)24-2/h3-10,21H,1-2H3,(H,19,20)
InChIKeyDNROKXBEUNUVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate (CAS 306280-10-4): Core Structural Identity and Procurement-Relevant Class Designation


Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate (CAS 306280-10-4) is a diarylpyrazole derivative specifically claimed in HSP90 modulator patent families as compound 3-(2-hydroxy-4-methoxyphenyl)-4-(4-methoxycarbonylphenoxy)-1H-pyrazole [1]. Its molecular architecture combines a 2-hydroxy-4-methoxyphenyl ring at the pyrazole C-3 position, a 4-methoxycarbonylphenoxy (methyl terephthalate-like) substituent at the C-4 position, and an unsubstituted pyrazole NH, resulting in a formula of C₁₈H₁₆N₂O₅ and a molecular weight of 340.33 g/mol . This compound belongs to the 3,4-diarylpyrazole class of molecular chaperone HSP90 inhibitors, a validated target in oncology and protein homeostasis disorders [1].

Why Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate Cannot Be Swapped with Other Diarylpyrazoles


Within the 3,4-diarylpyrazole HSP90 inhibitor class, subtle peripheral substitutions dictate target engagement, cellular permeability, and metabolic liability. The C-4 benzoate ester in CAS 306280-10-4 is not a bioisosteric equivalent of the resorcinol motif found in the class progenitor CCT018159 or the carboxylic acid found in close analog 394228-95-6; these three groups present distinct hydrogen-bonding capabilities, pKa values, and steric profiles that govern interactions with the N-terminal ATP-binding pocket of HSP90 [1]. Generic substitutions without explicit comparative binding data or functional assay results for this specific substitution pattern risk selecting a compound with markedly different potency, selectivity, or pharmacokinetic behavior, making procurement decisions based solely on scaffold similarity unreliable.

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation from the Carboxylic Acid Analog (CAS 394228-95-6): Ester vs. Acid Moieties Govern Physicochemical and Permeability Profiles

CAS 306280-10-4 features a para-methoxycarbonyl (methyl ester) substituent at the C-4 phenoxy ring, whereas the closest cataloged analog 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1H-pyrazole (CAS 394228-95-6) carries the free carboxylic acid. In the broader diarylpyrazole HSP90 inhibitor series, esterification of the C-4 aryl carboxyl group is a standard medicinal chemistry strategy to reduce polarity, enhance passive membrane permeability, and provide a potential intracellular esterase-labile prodrug form [1]. This structural difference is quantifiable: the ester lacks the ionizable proton of the acid (predicted pKa shift from ~4.2 to neutrality), directly impacting logD at physiological pH and, by extrapolation, cell penetration [1]. While direct comparative permeability or cellular activity data for this exact pair is not available in the public domain, class-level SAR reinforces that ester-acid substitution at this position is not functionally silent.

HSP90 inhibition Medicinal chemistry Ester prodrug strategy

HSP90 Inhibitor Class Membership: Validated Target Engagement Pathway Compared to Non-HSP90 Pyrazoles

CAS 306280-10-4 is explicitly claimed in patent US20080090880 as an HSP90 modulator, placing it within the mechanistically validated diarylpyrazole HSP90 inhibitor class for which crystal structure-guided optimization has been performed [1][2]. The class progenitor, CCT018159, exhibits competitive ATPase inhibition with IC₅₀ values of 6.6 ± 0.5 μM (yeast HSP90) and 3.2 ± 1.5 μM (human HSP90β) [2]. By virtue of patent exemplification within this series, CAS 306280-10-4 shares the conserved 2-hydroxy-4-methoxyphenyl pharmacophore required for HSP90 N-terminal domain binding, differentiating it from pyrazole derivatives lacking this motif that may target unrelated biological pathways. However, no compound-specific IC₅₀ data for CAS 306280-10-4 is currently available in the public literature, and its intrinsic potency relative to CCT018159 remains uncharacterized.

HSP90 Cancer therapeutics Chaperone inhibition

Substituent Differentiation at the Pyrazole C-4 Position: Methoxycarbonylphenoxy vs. Resorcinol, Halophenyl, and Alkylphenyl Analogs

The C-4 substituent of CAS 306280-10-4 is a 4-methoxycarbonylphenoxy group, formally equivalent to a methyl terephthalate ether. This distinguishes it from the lead compound CCT018159, which bears a resorcinol (2,4-dihydroxyphenyl) group at C-3 and a 2,3-dihydro-1,4-benzodioxin-6-yl substituent at C-4, as well as from numerous C-4 halogenated-phenyl analogs listed in patent US20080090880 (e.g., 4-fluorophenoxy, 4-chlorophenoxy, 4-nitrophenoxy) [1]. The crystal structure of CCT018159 bound to yeast HSP90 (PDB: 2BRC) reveals that the C-4 substituent occupies a lipophilic sub-pocket adjacent to the ATP adenine-binding region, where hydrogen bond acceptors can interact with conserved water molecules [2][3]. The methoxycarbonyl group introduces a dual hydrogen bond acceptor (ester carbonyl) absent in simple halogenated analogs, potentially offering distinct binding enthalpy contributions, though direct affinity data for this compound is unavailable.

Structure-activity relationship Diarylpyrazole HSP90 ATP-binding pocket

Application Scenarios for Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate Based on Current Evidence


HSP90 Chemical Biology Probe for Target Engagement Studies Requiring Ester-Masked Carboxyl Functionality

In cellular HSP90 target engagement assays where a carboxylic acid moiety would limit membrane penetration, CAS 306280-10-4's methyl ester form is structurally positioned as a cell-permeable analog that can be assessed alongside the free acid (CAS 394228-95-6) to determine the impact of esterification on intracellular HSP90 binding and client protein degradation. The ester may undergo intracellular hydrolysis to the active acid, allowing researchers to investigate prodrug activation kinetics [1][2].

Expanding Diarylpyrazole SAR Libraries via Systematic C-4 Substituent Variation

As a patent-exemplified member of the 3,4-diarylpyrazole HSP90 inhibitor series with a C-4 methoxycarbonylphenoxy substituent, CAS 306280-10-4 fills a specific structural niche in SAR matrix expansions. When assembled alongside analogs bearing halogen, nitro, alkyl, or carboxyl groups at the C-4 phenoxy position, this compound enables the quantitative assessment of ester carbonyl contributions to HSP90 binding affinity, facilitating structure-based design of next-generation inhibitors with improved potency or selectivity [1][3].

Reference Standard for Crystallographic Fragment Screening Targeting the HSP90 N-Terminal Sub-Pocket

Given the availability of high-resolution crystal structures of diarylpyrazole inhibitors bound to the HSP90 N-terminal domain (PDB: 2BRC), CAS 306280-10-4 can serve as a co-crystallization ligand or competitive displacement probe in fragment-based screens targeting the ATP-binding site. Its methoxycarbonyl group provides a distinct electron density signature that aids in resolving binding pose differences relative to non-carbonyl-containing analogs [3].

Quote Request

Request a Quote for methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.